

Biotin-PEG2-Azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Biotin-PEG2-azide*

Cat. No.: *B15620921*

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This technical guide provides an in-depth overview of **Biotin-PEG2-azide**, a critical reagent for researchers, scientists, and drug development professionals. It details the molecule's properties, applications in bioorthogonal chemistry, and protocols for its use in labeling and detecting biomolecules.

Core Molecular Data

Biotin-PEG2-azide is a heterobifunctional linker containing a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This structure enables the highly specific and efficient biotinylation of alkyne-modified biomolecules through "click chemistry."

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₈ N ₆ O ₄ S	[1] [2] [3] [4] [5] [6]
Molecular Weight	400.5 g/mol	[1] [2] [3] [4]
CAS Number	945633-30-7	[1] [3]

Applications in Research and Drug Development

Biotin-PEG2-azide is a versatile tool with broad applications in chemical biology and drug discovery.[\[1\]](#)[\[7\]](#)[\[8\]](#) Its primary utility lies in its ability to participate in copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.^[3] These "click chemistry" reactions are bioorthogonal, meaning they occur efficiently in complex biological systems without interfering with native biochemical processes.

Key applications include:

- Bioconjugation: The azide group reacts specifically with alkyne-modified molecules, enabling the stable attachment of a biotin label to proteins, nucleic acids, and other biomolecules for detection, purification, and tracking.^{[8][9]}
- Proximity Labeling: In techniques such as BioID, **Biotin-PEG2-azide** can be used to label proteins and other molecules in close proximity to a protein of interest.^{[10][11][12][13]} This is invaluable for mapping protein-protein interaction networks and understanding the composition of subcellular compartments.^{[10][11][12][13]}
- Drug Discovery: By facilitating the study of protein-protein interactions, **Biotin-PEG2-azide** aids in the identification of novel drug targets and the elucidation of drug mechanisms of action.^[14]

Experimental Protocols

The following are generalized protocols for the biotinylation of alkyne-modified biomolecules using **Biotin-PEG2-azide** via CuAAC. Optimization is recommended for specific applications.

Protocol 1: Biotinylation of Alkyne-Modified Proteins in Solution

Materials:

- Alkyne-modified protein
- **Biotin-PEG2-azide**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
- Sodium ascorbate

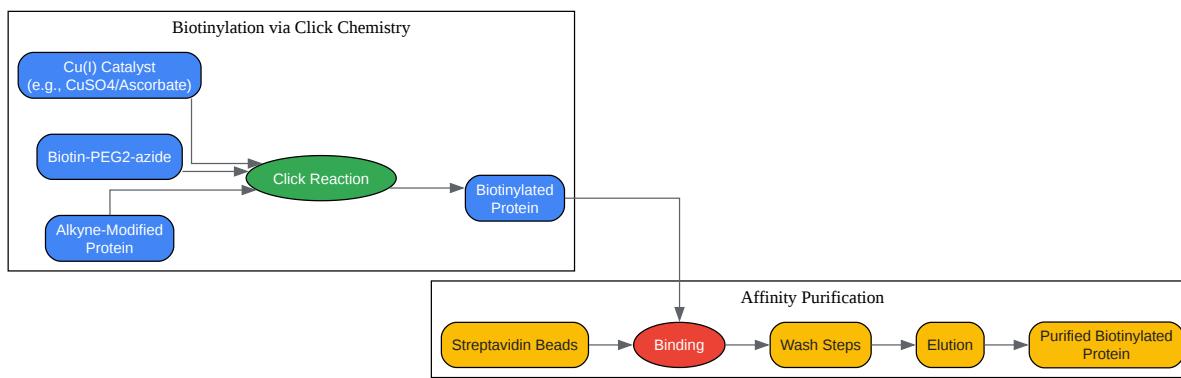
- Phosphate-buffered saline (PBS)
- DMSO

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Biotin-PEG2-azide** in DMSO.
 - Prepare a 20 mM stock solution of CuSO4 in water.
 - Prepare a 100 mM stock solution of THPTA in water.
 - Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS) with a 10- to 20-fold molar excess of **Biotin-PEG2-azide**.
 - Add THPTA to the reaction mixture to a final concentration of 2 mM.
 - Add CuSO4 to a final concentration of 1 mM.
 - Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
- Purification:
 - Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity purification using streptavidin-agarose beads.

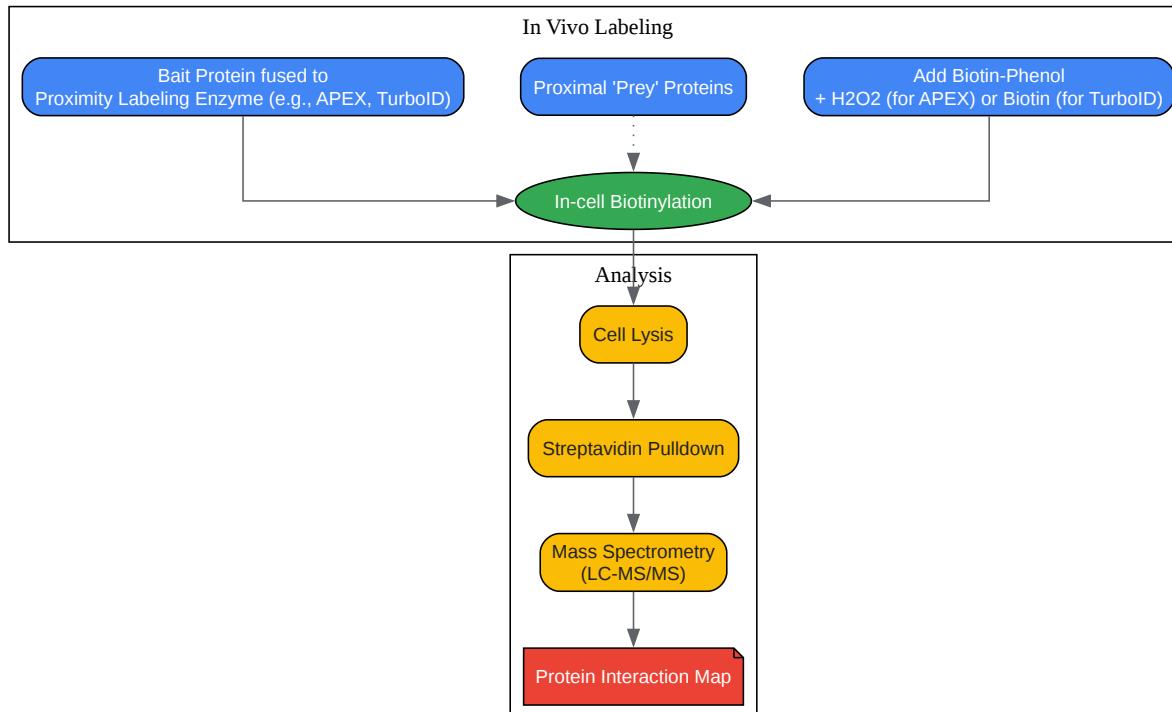
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures involving **Biotin-PEG2-azide**.



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Caption: Workflow for biotinyling and purifying proteins using **Biotin-PEG2-azide**.

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Caption: Proximity labeling workflow to identify protein-protein interactions.

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